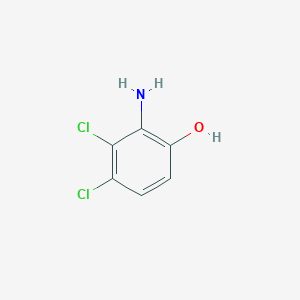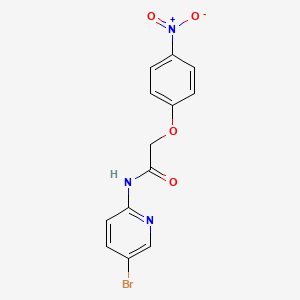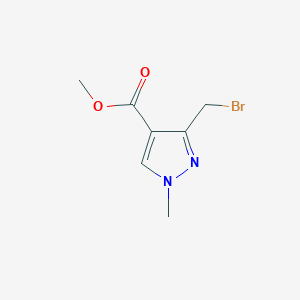![molecular formula C21H20ClNO4 B12463440 4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound that belongs to the class of phenols and isoindoles This compound is characterized by its unique structural features, which include a chloro-substituted phenyl ring and a dioxooctahydro-ethenocyclopropa isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination of 3,5-dimethylphenol: The initial step involves the chlorination of 3,5-dimethylphenol using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Formation of the isoindole moiety: The next step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, to form the isoindole ring system.
Ethenocyclopropanation: The formation of the ethenocyclopropa ring can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Esterification: The final step involves the esterification of the resulting intermediate with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols, diols, and reduced carbonyl compounds.
Substitution: Amino, thio, and alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3,5-dimethylphenol: Shares the chloro and dimethyl substituents on the phenyl ring but lacks the isoindole moiety.
3,5-dimethylphenyl acetate: Similar ester functionality but lacks the chloro and isoindole groups.
4-chloro-3,5-dimethylbenzaldehyde: Contains the chloro and dimethyl groups but has an aldehyde functionality instead of the ester and isoindole moieties.
Uniqueness
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the chloro-substituted phenyl ring and the dioxooctahydro-ethenocyclopropa isoindole moiety sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H20ClNO4 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(4-chloro-3,5-dimethylphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate |
InChI |
InChI=1S/C21H20ClNO4/c1-9-5-11(6-10(2)19(9)22)27-16(24)8-23-20(25)17-12-3-4-13(15-7-14(12)15)18(17)21(23)26/h3-6,12-15,17-18H,7-8H2,1-2H3 |
InChI-Schlüssel |
LTDXGLOQYGSKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)


![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)

![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)


![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)

